molecular formula C15H15N7O B2801509 N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034474-95-6

N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2801509
CAS No.: 2034474-95-6
M. Wt: 309.333
InChI Key: BDFLIXBEBXZTEV-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,2,3]triazole intermediate, which is then coupled with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted pyrimidine or triazole compounds.

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole-1-methanol: A related compound with similar structural features but different functional groups.

    1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole moiety and are studied for their biological activities.

    1H-Benzotriazol-1-yloxytri(1-pyrrolidinyl)phosphonium hexafluorophosphate: Used in peptide synthesis, this compound has a similar triazole structure.

Uniqueness

N-(1H-1,2,3-benzotriazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its combination of the triazole, pyrrolidine, and pyrimidine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-15(18-10-3-4-11-12(7-10)20-21-19-11)13-8-14(17-9-16-13)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFLIXBEBXZTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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